molecular formula C24H28N2O4S2 B1676393 Methiothepin maleate CAS No. 19728-88-2

Methiothepin maleate

Cat. No. B1676393
CAS RN: 19728-88-2
M. Wt: 472.6 g/mol
InChI Key: GEZNFWLEZPDMLH-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methiothepin maleate, also known as Metitepine maleate, is a potent and non-selective 5-HT2 receptor antagonist . It has a high affinity for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 .


Molecular Structure Analysis

The molecular formula of Methiothepin maleate is C24H28N2O4S2 . Its molecular weight is 472.62 .


Chemical Reactions Analysis

Methiothepin maleate is a potent antagonist of various serotonin (5-HT) receptors . It exhibits high affinity at 5-HT2A, 5HT2B, and 5HT2C .


Physical And Chemical Properties Analysis

Methiothepin maleate is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 0.5 mg/ml in ethanol .

Scientific Research Applications

Chemotherapy Efficacy Enhancer

Methiothepin maleate has been found to increase the efficacy of chemotherapy against resistant melanoma cells . It inhibits the doxorubicin efflux activity of the Hedgehog receptor Ptch1 and enhances the cytotoxic, pro-apoptotic, anti-proliferative, and anti-clonogenic effects of doxorubicin on adrenocortical carcinoma cells .

Overcoming Drug Resistance

Methiothepin maleate can overcome the resistance of BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib on these cells, leading to melanoma cell death . This suggests that methiothepin maleate could be used as an adjunct treatment to overcome drug resistance in cancer therapy .

Inhibiting Cell Migration

The addition of methiothepin maleate to vemurafenib has been observed to prevent the migration of resistant melanoma cells more efficiently than vemurafenib alone . This indicates that methiothepin maleate could potentially be used to inhibit cancer metastasis .

Serotonin Receptor Antagonist

Methiothepin maleate is known as a nonselective serotonin 5-HT receptor antagonist . This means it can block the action of serotonin, a neurotransmitter, at the 5-HT receptor sites. This property could have potential applications in the treatment of conditions related to serotonin levels, such as depression, anxiety, and certain types of migraines.

Biomedical Applications

Methiothepin maleate, due to its unique structural characteristics and its role in cell metabolism and metabolic derivatives, holds immense potential for various biomedical applications . However, more research is needed to fully explore and understand these potential applications .

Research Tool

Methiothepin maleate can be used as a research tool in the study of the serotonin system, given its role as a potent 5-HT2 and active 5-HT1 antagonist . This can help researchers better understand the role and functioning of serotonin in the body .

Safety and Hazards

Methiothepin maleate is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Methiothepin maleate has been shown to increase the efficacy of chemotherapy against resistant melanoma cells . It has been reported to overcome the resistance of BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib . This suggests that Methiothepin maleate could potentially be used in the treatment of resistant melanoma cells .

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBEHWZGDSFHR-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042630
Record name Methiothepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiothepin maleate

CAS RN

19728-88-2, 20229-30-5
Record name Methiothepin maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metitepine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METITEPINE MALEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methiothepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METITEPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methiothepin maleate
Reactant of Route 2
Methiothepin maleate
Reactant of Route 3
Methiothepin maleate
Reactant of Route 4
Methiothepin maleate
Reactant of Route 5
Methiothepin maleate
Reactant of Route 6
Reactant of Route 6
Methiothepin maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.